Butane, 1-(ethylsulfinyl)-
Overview
Description
Butane, 1-(ethylsulfinyl)-: is an organic compound with the molecular formula C6H14OS. It is also known by other names such as sulfoxide, butyl ethyl, butyl ethyl sulfoxide, and ethyl-n-butylsulfoxide . This compound contains a sulfoxide functional group, which is characterized by a sulfur atom bonded to an oxygen atom and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of butane, 1-(ethylsulfinyl)- typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of butyl ethyl sulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: In an industrial setting, the production of butane, 1-(ethylsulfinyl)- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butane, 1-(ethylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Butane, 1-(ethylsulfonyl)-.
Reduction: Butyl ethyl sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Butane, 1-(ethylsulfinyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, sulfoxides like butane, 1-(ethylsulfinyl)- are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. They are also used as solvents and stabilizers in various biochemical assays .
Industry: In the industrial sector, butane, 1-(ethylsulfinyl)- is used as a solvent and reagent in chemical manufacturing processes. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of butane, 1-(ethylsulfinyl)- involves its ability to act as an oxidizing or reducing agent, depending on the reaction conditions. The sulfoxide group can participate in redox reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through redox mechanisms .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Methyl phenyl sulfoxide: Another sulfoxide compound with different substituents.
Butane, 1-(methylsulfinyl)-: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness: Butane, 1-(ethylsulfinyl)- is unique due to its specific combination of butyl and ethyl groups attached to the sulfoxide functional group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
1-ethylsulfinylbutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-5-6-8(7)4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDQHOZLSSXJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336430 | |
Record name | Butane, 1-(ethylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-99-0 | |
Record name | Butane, 1-(ethylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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